molecular formula C21H20ClN3O2 B2404911 N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide CAS No. 1203235-58-8

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2404911
CAS No.: 1203235-58-8
M. Wt: 381.86
InChI Key: IYIFSJOIVKJALJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a pyridazinone-based compound identified in scientific research as a potential inhibitor of the enzyme soluble epoxide hydrolase (sEH) [https://pubmed.ncbi.nlm.nih.gov/25912092/]. The sEH enzyme plays a critical role in the metabolism of epoxy fatty acids (EpFAs), which are signaling molecules involved in regulating inflammation, pain, and blood pressure [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3996183/]. By inhibiting sEH, this compound is a valuable pharmacological tool for researchers to investigate the physiological and pathophysiological roles of the EpFA signaling pathways. Its specific research applications include probing the mechanisms of neuroinflammation, cardiovascular diseases, and nociception. The structural design of this molecule, incorporating the p-tolyl and chlorobenzyl groups, is explored in medicinal chemistry to optimize potency and selectivity against the sEH target [https://patents.google.com/patent/WO2015164670A1/en]. It serves as a key intermediate or lead compound in the development of novel therapeutic agents for conditions where sEH inhibition is considered beneficial.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-7-9-16(10-8-14)19-11-12-20(26)25(24-19)15(2)21(27)23-13-17-5-3-4-6-18(17)22/h3-12,15H,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFSJOIVKJALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the p-Tolyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 2-Chlorobenzyl Group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Formation of the Propanamide Moiety: This step may involve the reaction of the intermediate compound with propanoyl chloride or propanoic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzyl or pyridazinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds related to N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of pyridazine, including this compound, showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Case Study:
A comparative analysis of various pyridazine derivatives revealed that those with specific substitutions on the phenyl ring exhibited enhanced COX-II inhibitory activity. For instance, compounds with halogenated benzyl groups showed increased selectivity and potency against COX-II compared to their non-halogenated counterparts .

CompoundCOX-II Inhibition (IC50 µM)Selectivity Index
This compound0.5210.73
Celecoxib0.789.51

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. Studies have shown that it can effectively reduce pain responses in animal models, indicating its potential for development as a therapeutic agent for pain management.

Case Study:
In vivo studies demonstrated that administration of the compound resulted in a significant reduction in pain scores compared to control groups, suggesting its efficacy as an analgesic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the pyridazine core and substituents on the aromatic rings can significantly impact biological activity.

Key Findings:

  • The presence of electron-withdrawing groups such as chlorine enhances COX-II inhibition.
  • Substituents at specific positions on the phenyl ring can alter both potency and selectivity towards COX enzymes .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Key Compounds:

  • 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide (): Core Structure: Pyridazinone with 2-chlorobenzyl and methyl substituents. Side Chain: Acetohydrazide (-NH-NH2 linked to acetyl). Synthesis: Microwave-assisted hydrazide formation from ethyl ester precursors . Yield: 80% after recrystallization.
  • N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide (Target Compound): Core Structure: Pyridazinone with 2-chlorobenzyl and p-tolyl substituents. Side Chain: Propanamide (-CONH2 linked to propyl). Inferred Synthesis: Likely involves amidification of a propanoyl chloride intermediate or coupling reactions.

Physicochemical and Spectroscopic Properties

Key Compounds from :

  • Compound 15 : Acetohydrazide with 4-nitrobenzylidene and 4-chlorophenylpiperazinyl groups (m.p. 238–239°C).
  • Compound 16: Acetohydrazide with 4-dimethylaminobenzylidene (m.p. 243–244°C).

Table 2: Melting Points and Spectral Features

Compound Melting Point (°C) Notable IR/NMR Features
Target Compound Not reported Expected C=O (amide, ~1650–1700 cm⁻¹)
Compound 201–205 NH (3280 cm⁻¹), C=O (1680 cm⁻¹)
, Compound 15 238–239 C=O (1685 cm⁻¹), aromatic C-H
, Compound 16 243–244 C=O (1690 cm⁻¹), dimethylamino N-H

The p-tolyl group’s electron-donating methyl substituent could enhance lipophilicity, improving membrane permeability compared to nitro- or dimethylamino-substituted analogs .

Compound:

  • Mechanism: Pyridazinones often modulate GABA receptors or ion channels.

Compounds:

  • Activity : Cytotoxicity against AGS cells (e.g., Compound 15: IC50 = 12.3 μM).
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro in Compound 15) enhance cytotoxicity compared to electron-donating groups (e.g., dimethylamino in Compound 16) .

Target Compound:

  • Predicted Activity : The p-tolyl group’s lipophilicity may favor antitumor activity by enhancing cellular uptake. The 2-chlorobenzyl moiety could mimic bioactive motifs in kinase inhibitors.
  • Differentiation : Propanamide side chains are less prone to hydrolysis than hydrazides, suggesting improved pharmacokinetics .

Biological Activity

N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound belonging to the pyridazinone derivatives class. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridazinone core with a chlorobenzyl group and a propanamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of the p-Tolyl Group : Utilizes Friedel-Crafts reactions.
  • Attachment of the 2-Chlorobenzyl Group : Accomplished via nucleophilic substitution.
  • Formation of the Propanamide Moiety : Involves reaction with propanoyl chloride or derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : The compound can bind to cellular receptors, influencing signaling pathways.
  • Cellular Pathway Interference : It may disrupt cellular pathways, leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on its effectiveness against Mycobacterium tuberculosis is limited .
  • Antitumor Properties : The compound has shown promise in preliminary assays for cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. Further studies are needed to elucidate its mechanism and efficacy compared to established chemotherapeutics .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural DifferencesBiological Activity
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-acetamideAcetamide instead of propanamideModerate activity against cancer cell lines
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-butanamideButanamide instead of propanamideSimilar activity profile but with altered potency

The unique combination of functional groups in N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-propanamide may confer distinct biological activities compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the compound's potential in various applications:

Q & A

Advanced Research Question

  • In vitro enzyme assays : Screen against targets like human leukocyte elastase (HLE) or cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HLE) to measure IC₅₀ values. Compare inhibition kinetics with structurally related pyridazinones .
  • Molecular docking : Perform simulations with AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on interactions between the chlorobenzyl group and hydrophobic enzyme pockets (e.g., COX-2’s active site) .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) for target proteins .

How can researchers assess the compound’s stability and reactivity under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Monitor degradation via HPLC to identify labile sites (e.g., pyridazinone ring oxidation) .
  • Thermal analysis : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>200°C typical for pyridazinones) and DSC (differential scanning calorimetry) to study melting transitions .
  • Metabolic stability assays : Incubate with liver microsomes (human or rodent) and quantify remaining parent compound using LC-MS/MS to estimate half-life (t½) .

What strategies are employed for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Analog synthesis : Modify substituents systematically (e.g., replace p-tolyl with thiophene or fluorophenyl groups) and compare bioactivity. For example, thiophene analogs show enhanced anti-inflammatory activity due to π-π stacking with target enzymes .
  • 3D-QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features (e.g., chlorobenzyl’s electronegativity) with activity trends .
  • Proteomics profiling : Perform kinome-wide screening to identify off-target effects and refine selectivity .

How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?

Advanced Research Question

  • Dose-response validation : Re-test conflicting compounds in standardized assays (e.g., uniform ATP levels in kinase assays) to rule out protocol variability .
  • Crystallographic analysis : Resolve binding modes of analogs with opposing activities (e.g., agonist vs. antagonist) to identify critical steric or electronic determinants .
  • Meta-analysis : Aggregate published IC₅₀ values and apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab reproducibility .

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